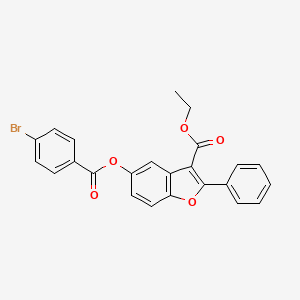

Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Beschreibung

Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 4-bromobenzoyloxy substituent at position 5, a phenyl group at position 2, and an ethyl carboxylate ester at position 2. Its molecular formula is C₂₄H₁₇BrO₅, with a molecular weight of 465.3 g/mol . The 4-bromobenzoyloxy group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C24H17BrO5 |

|---|---|

Molekulargewicht |

465.3 g/mol |

IUPAC-Name |

ethyl 5-(4-bromobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C24H17BrO5/c1-2-28-24(27)21-19-14-18(29-23(26)16-8-10-17(25)11-9-16)12-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14H,2H2,1H3 |

InChI-Schlüssel |

AYZIRKWDBLEGTA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-(4-Brombenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylat umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzofuran-Kerns: Der Benzofuran-Kern kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Phenylgruppe: Die Phenylgruppe kann über eine Friedel-Crafts-Acylierungsreaktion eingeführt werden.

Veresterung: Die Ethylestergruppe wird durch Veresterungsreaktionen unter Verwendung von Ethanol und einem Säurekatalysator eingeführt.

Brombenzoylierung: Die Brombenzoyloxygruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Brombenzoylchlorid und einer geeigneten Base eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ethyl-5-(4-Brombenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylat kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und der Einsatz von Katalysatoren zur Steigerung der Ausbeute und zur Reduzierung der Reaktionszeiten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-5-(4-Brombenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese funktionalisierter Polymere eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-(4-Brombenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und so deren Aktivität modulieren.

Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Zellwachstum, Apoptose oder Entzündung zusammenhängen, abhängig von ihrer spezifischen biologischen Aktivität.

Wissenschaftliche Forschungsanwendungen

Research indicates that Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate exhibits several biological activities:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : It acts as a free radical scavenger, reducing oxidative stress and cellular damage.

- Anticancer Effects : Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

In vitro studies demonstrated that Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate significantly inhibited the production of TNF-alpha in human macrophages. This suggests its potential application in the treatment of conditions characterized by chronic inflammation.

Antioxidant Activity

The compound was evaluated using the DPPH assay, where it exhibited strong antioxidant properties with an IC50 value indicating effective scavenging of free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Anticancer Properties

In vitro assays on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation:

- A549 Lung Cancer Cells : IC50 = 8.23 µM

- MCF-7 Breast Cancer Cells : IC50 = 5.59 µM

These findings highlight its selective cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy.

Data Summary Table

| Activity | Test System | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | Human macrophages | 15 µM | |

| Antioxidant | DPPH assay | 12 µM | |

| Cytotoxicity | A549 lung cancer cells | 8.23 µM | |

| Cytotoxicity | MCF-7 breast cancer cells | 5.59 µM |

Potential Therapeutic Applications

Given its diverse biological activities, Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate shows promise for various therapeutic applications:

- Anti-inflammatory Drugs : Targeting chronic inflammatory diseases.

- Antioxidants : Development of supplements or pharmaceuticals to combat oxidative stress.

- Cancer Treatment : Further exploration as an anticancer agent in clinical trials.

Wirkmechanismus

The mechanism of action of Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Vergleich Mit ähnlichen Verbindungen

Substitution at Position 5: Functional Group Variations

The substituent at position 5 is critical for modulating electronic, steric, and biological properties. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

- Electron Effects: The 4-bromobenzoyloxy group in the target compound provides a stronger electron-withdrawing effect compared to benzyloxy (e.g., 4-methylbenzyloxy in ) or alkyloxy substituents (e.g., allyloxy in ). Sulfonylamino groups (as in ) introduce both electron-withdrawing and hydrogen-bonding capabilities, which are absent in ester-based substituents.

Steric and Positional Effects :

- Fluorine-containing analogs () may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation.

Physicochemical and Pharmacokinetic Trends

- Solubility: Compounds with polar groups (e.g., sulfonylamino in ) exhibit lower logP values (XLogP3 = 5.4) compared to esters (e.g., target compound), which are more lipophilic.

- Molecular Weight : Derivatives with extended side chains (e.g., , C₁₈H₁₉BrO₆, MW = 411.24) have reduced molecular weights but higher rotatable bond counts, impacting bioavailability.

Biologische Aktivität

Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class of organic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C23H22BrO5

- Molecular Weight : 452.33 g/mol

- CAS Number : 84102-69-2

The structure includes a benzofuran core, which is known for its diverse biological activities, and a bromobenzoyloxy substituent that may enhance its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines, particularly breast cancer cells.

-

Mechanism of Action :

- The compound appears to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

- It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

-

Case Studies :

- In a study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 3.45 μM, indicating potent activity compared to standard chemotherapeutic agents .

- Another study reported that similar benzofuran derivatives exhibited dual inhibition of cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate has shown promise in inhibiting pro-inflammatory cytokines and mediators.

- Mechanism :

- Research Findings :

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is crucial for assessing its viability as a therapeutic agent.

-

Absorption and Distribution :

- Preliminary data suggest that the compound has favorable absorption characteristics due to its lipophilicity.

- Its distribution in tissues may be influenced by protein binding, which warrants further investigation.

-

Toxicity Profile :

- Toxicological studies are essential to evaluate the safety profile of this compound. Early findings indicate low toxicity levels at therapeutic doses; however, comprehensive toxicity assessments are necessary for clinical application.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer | 3.45 | Induction of apoptosis via caspase activation |

| Anti-inflammatory | Animal Model (Arthritis) | Not specified | Inhibition of leukotriene synthesis |

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate?

The synthesis involves constructing the benzofuran core, followed by introducing substituents via esterification and coupling reactions. Key steps include:

- Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

- Esterification : Reacting the hydroxyl group at position 5 with 4-bromobenzoyl chloride using a base (e.g., pyridine) as a catalyst.

- Optimization : Control reaction temperatures (e.g., 0–5°C for exothermic steps) and use anhydrous solvents to minimize hydrolysis. Purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, aromatic protons).

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. Programs like SHELXL refine anisotropic displacement parameters .

- HPLC-MS : Validates purity and molecular weight. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is commonly used .

Q. How can researchers screen the biological activity of this benzofuran derivative in preliminary assays?

- Enzyme Inhibition Assays : Test against kinases or microbial targets (e.g., antifungal activity via broth microdilution).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Molecular Docking : Predict binding affinity to target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound be resolved during refinement?

- Disordered Atoms : Model alternative positions in SHELXL with partial occupancies (e.g., split over two sites) and apply restraints (SIMU/DELU) to stabilize refinement.

- Twinning : Use the Hooft y parameter in SHELXL to detect and correct for twinning. For high mosaicity, integrate data with TWINABS.

- Validation Tools : CHECKCIF in WinGX flags outliers (e.g., bond length deviations, missing H-atoms). Address alerts by re-examizing electron density maps .

Q. What strategies improve synthetic yield when scaling up the multi-step synthesis of this compound?

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., esterification) to enhance heat dissipation and reduce side reactions.

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)/XPhos) for Suzuki couplings to reduce catalyst loading.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

- Hirshfeld Surface Analysis : Quantify interactions (e.g., C–H···O, π-stacking) using CrystalExplorer. Strong π-π interactions between phenyl groups may enhance thermal stability.

- Packing Energy Calculations : Compute lattice energy with PIXEL (in WinGX) to correlate packing efficiency with solubility. Higher packing density often correlates with lower solubility .

Q. What computational methods validate the electronic effects of the 4-bromobenzoyloxy substituent?

- DFT Calculations : Use Gaussian 16 to model substituent effects on electron density (e.g., NBO analysis for charge distribution).

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions using Multiwfn to predict reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.